molecular formula C19H25N3O B14395477 N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea CAS No. 88465-63-8

N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea

Cat. No.: B14395477
CAS No.: 88465-63-8
M. Wt: 311.4 g/mol
InChI Key: YKWYICGNWPLKPW-UHFFFAOYSA-N
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Description

N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyl(methyl)amino Intermediate: This step involves the reaction of benzylamine with methyl iodide to form benzyl(methyl)amine.

    Coupling with 4-Acetylphenyl Isocyanate: The benzyl(methyl)amine is then reacted with 4-acetylphenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylcarbamate
  • N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylthiourea

Uniqueness

N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

88465-63-8

Molecular Formula

C19H25N3O

Molecular Weight

311.4 g/mol

IUPAC Name

3-[4-[1-[benzyl(methyl)amino]ethyl]phenyl]-1,1-dimethylurea

InChI

InChI=1S/C19H25N3O/c1-15(22(4)14-16-8-6-5-7-9-16)17-10-12-18(13-11-17)20-19(23)21(2)3/h5-13,15H,14H2,1-4H3,(H,20,23)

InChI Key

YKWYICGNWPLKPW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)N(C)C)N(C)CC2=CC=CC=C2

Origin of Product

United States

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